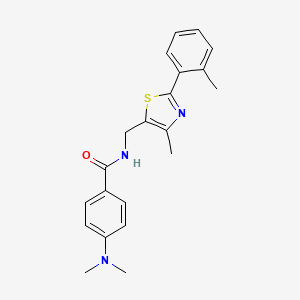![molecular formula C13H13ClO3 B2454460 3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-23-2](/img/structure/B2454460.png)
3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties. The bicyclo[1.1.1]pentane scaffold is characterized by its strained three-dimensional structure, making it an interesting subject in organic chemistry and drug design. The presence of the 2-chloro-4-methoxyphenyl group adds further complexity and potential functionality to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method is the reaction of [1.1.1]propellane with an aryl Grignard reagent, followed by functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for high throughput and efficient production of the desired compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclo[1.1.1]pentane core or the phenyl group.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This interaction can modulate biological pathways and lead to various effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but lacks the chloro and methoxy groups.
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Features a different bicyclic core but shares the carboxylic acid functionality.
Uniqueness
3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the combination of the bicyclo[1.1.1]pentane core and the 2-chloro-4-methoxyphenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-(2-chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-17-8-2-3-9(10(14)4-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZXCXONFHMSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2454378.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2454381.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2454383.png)


![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)
![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)


![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
